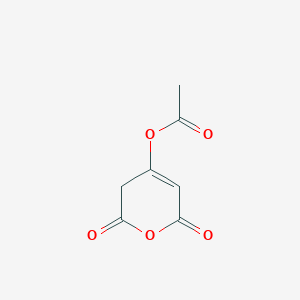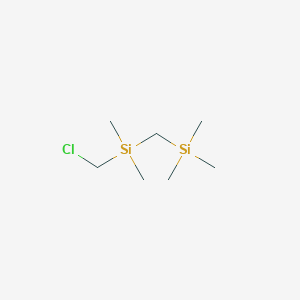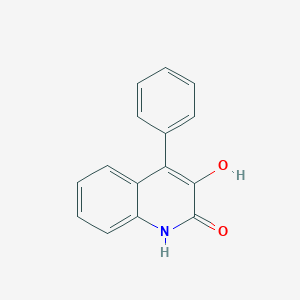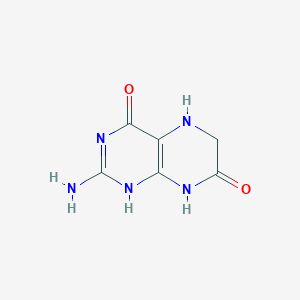
2-Amino-5,8-dihydropteridine-4,7(1H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5,8-dihydropteridine-4,7(1H,6H)-dione, commonly known as BH4, is an essential cofactor for several enzymes involved in amino acid and neurotransmitter metabolism. It is a naturally occurring compound found in most living organisms, including humans. BH4 plays a crucial role in the regulation of nitric oxide synthesis, which is vital for the maintenance of cardiovascular, immune, and nervous system functions.
作用機序
BH4 acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters and the regulation of nitric oxide synthesis. It is essential for the proper functioning of the enzymes responsible for the conversion of phenylalanine to tyrosine, which is a precursor for the synthesis of dopamine, norepinephrine, and epinephrine.
Biochemical and Physiological Effects:
BH4 deficiency can lead to a decrease in the synthesis of neurotransmitters, which can result in neurological disorders such as depression and Parkinson's disease. BH4 is also involved in the regulation of nitric oxide synthesis, which plays a crucial role in the maintenance of cardiovascular, immune, and nervous system functions.
実験室実験の利点と制限
BH4 is a crucial cofactor for several enzymes involved in neurotransmitter and nitric oxide synthesis, making it an essential component in many laboratory experiments. However, the availability of BH4 can be limited, and its synthesis can be challenging and expensive.
将来の方向性
Further research is needed to understand the role of BH4 in various physiological and pathological conditions. The development of new and efficient methods for the synthesis of BH4 could lead to the production of more affordable and accessible BH4 supplements for individuals with BH4 deficiency. Additionally, the use of BH4 as a potential therapeutic target for neurological disorders such as Parkinson's disease and depression warrants further investigation.
合成法
BH4 can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis of BH4 involves the reaction of 6-methylpterin with ammonia and formic acid, followed by oxidation with hydrogen peroxide. Microbial fermentation involves the use of genetically modified bacteria to produce BH4 from simple carbon sources.
科学的研究の応用
BH4 has been extensively studied for its role in various physiological and pathological conditions. It is a critical cofactor for the enzymes responsible for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. BH4 deficiency has been linked to several neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
特性
CAS番号 |
1011-10-5 |
|---|---|
分子式 |
C6H7N5O2 |
分子量 |
181.15 g/mol |
IUPAC名 |
2-amino-3,5,6,8-tetrahydropteridine-4,7-dione |
InChI |
InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h8H,1H2,(H4,7,9,10,11,12,13) |
InChIキー |
JOCAZCZIQTXMHW-UHFFFAOYSA-N |
異性体SMILES |
C1C(=O)NC2=C(N1)C(=O)N=C(N2)N |
SMILES |
C1C(=O)NC2=C(N1)C(=O)NC(=N2)N |
正規SMILES |
C1C(=O)NC2=C(N1)C(=O)N=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



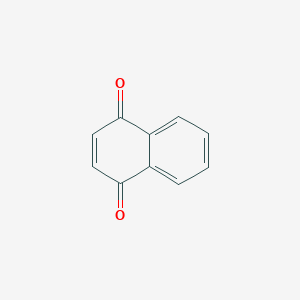
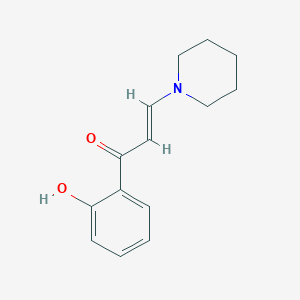
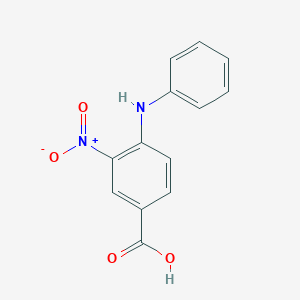



![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
